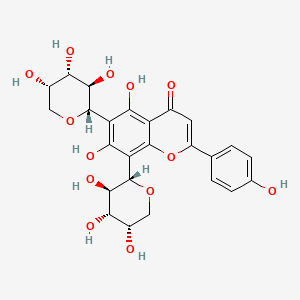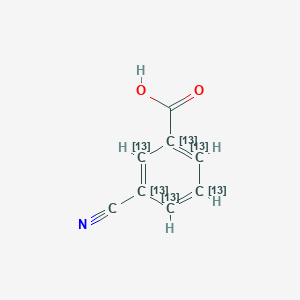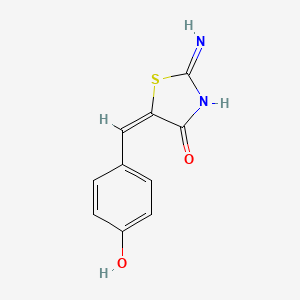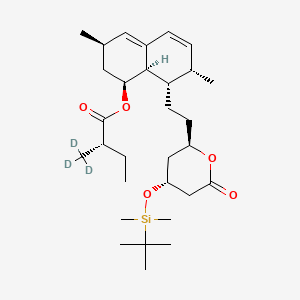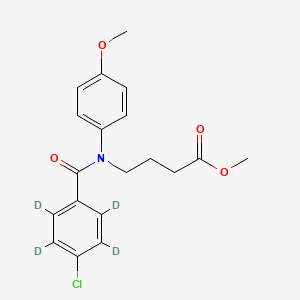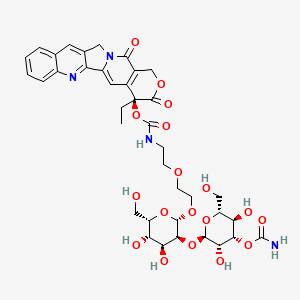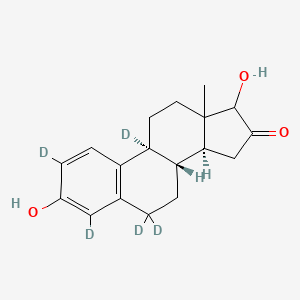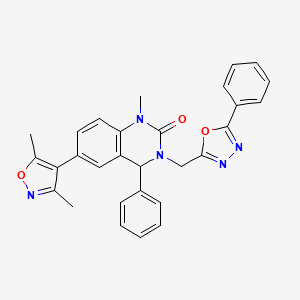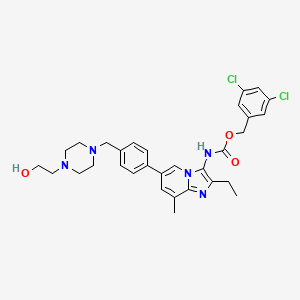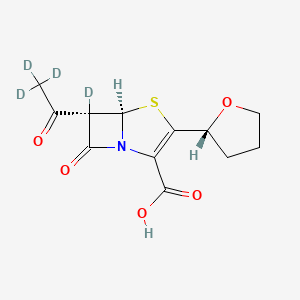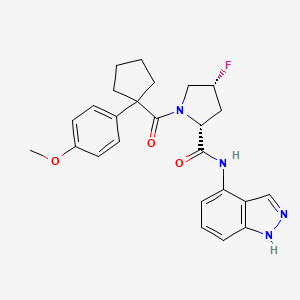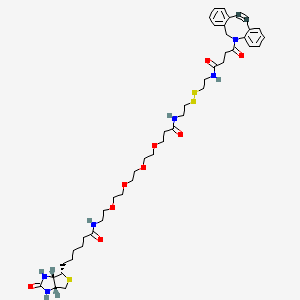
DBCO-SS-PEG4-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-SS-PEG4-Biotin is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a versatile biotinylation reagent that facilitates copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . The compound consists of a dibenzocyclooctyne (DBCO) group, a disulfide bond (SS), a PEG4 spacer, and a biotin moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-PEG4-Biotin involves multiple steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG4 spacer is introduced to enhance the hydrophilicity and solubility of the compound. This step involves the reaction of PEG with appropriate functional groups to form a stable linkage.
Biotinylation: The biotin moiety is attached to the PEG4 spacer through an amide bond formation, typically using biotin-NHS ester and PEG4-amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and quality standards through analytical methods like HPLC and NMR
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-SS-PEG4-Biotin undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage
Disulfide Bond Cleavage: The disulfide bond (SS) can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage
Major Products Formed
Triazole-linked conjugates: Formed through SPAAC reactions.
Biotinylated molecules: Released upon disulfide bond cleavage
Applications De Recherche Scientifique
DBCO-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells
Industry: Employed in the production of diagnostic tools and biosensors
Mécanisme D'action
DBCO-SS-PEG4-Biotin exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the biotin moiety, which can then interact with streptavidin for detection or purification purposes
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but lacks the disulfide bond, making it non-cleavable.
Biotin-PEG4-Alkyne: Uses an alkyne group instead of DBCO for click chemistry reactions.
Biotin-PEG4-Azide: Contains an azide group for click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-SS-PEG4-Biotin is unique due to its:
Cleavable Disulfide Bond: Allows for the controlled release of the biotin moiety under reducing conditions
Copper-free Click Chemistry: Enables bioconjugation without the need for cytotoxic copper catalysts
Propriétés
Formule moléculaire |
C45H62N6O9S3 |
|---|---|
Poids moléculaire |
927.2 g/mol |
Nom IUPAC |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
Clé InChI |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


